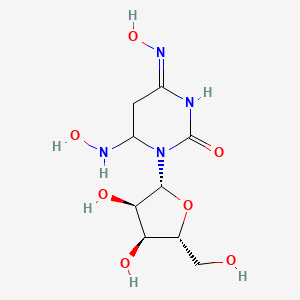
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of hydroxy and hydroxyamino groups attached to a deoxycytidine backbone, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine typically involves multi-step organic synthesis The process begins with the protection of the hydroxyl groups on the deoxycytidine molecule, followed by selective introduction of the hydroxyamino group at the 6-position The final step involves deprotection to yield the target compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the hydroxyamino group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted deoxycytidine analogs.
科学的研究の応用
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: Studied for its potential role in DNA modification and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological tools.
作用機序
The mechanism of action of N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The hydroxyamino group can form hydrogen bonds with complementary bases, leading to mismatches and potential mutagenesis. This property is exploited in antiviral and anticancer therapies to inhibit the proliferation of rapidly dividing cells.
類似化合物との比較
Similar Compounds
5-Azacytidine: Another nucleoside analog with anticancer properties.
Cytarabine: Used in the treatment of certain leukemias.
Gemcitabine: A nucleoside analog used as chemotherapy.
Uniqueness
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine is unique due to the presence of both hydroxy and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and participate in diverse chemical reactions makes it a versatile compound in research and therapeutic applications.
特性
CAS番号 |
3257-97-4 |
|---|---|
分子式 |
C9H16N4O7 |
分子量 |
292.25 g/mol |
IUPAC名 |
(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxyamino)-4-hydroxyimino-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H16N4O7/c14-2-3-6(15)7(16)8(20-3)13-5(12-19)1-4(11-18)10-9(13)17/h3,5-8,12,14-16,18-19H,1-2H2,(H,10,11,17)/t3-,5?,6-,7-,8-/m1/s1 |
InChIキー |
BKKUAMUDQDCZGN-XBNQCIRNSA-N |
異性体SMILES |
C\1C(N(C(=O)N/C1=N/O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)NO |
正規SMILES |
C1C(N(C(=O)NC1=NO)C2C(C(C(O2)CO)O)O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



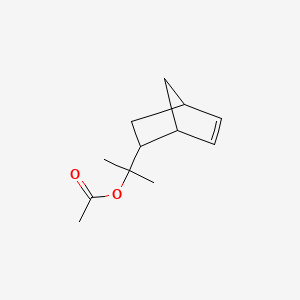
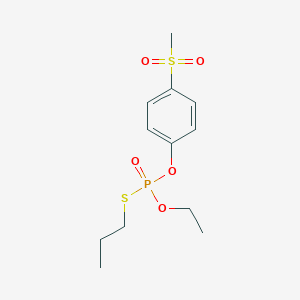
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
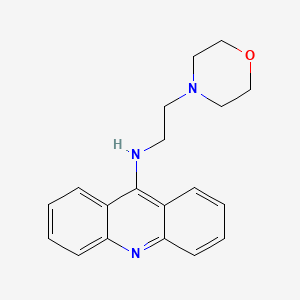
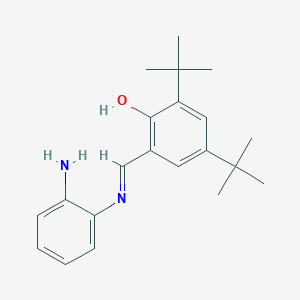
![4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13745250.png)

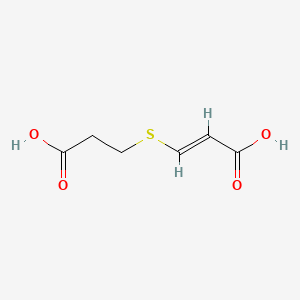
![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)
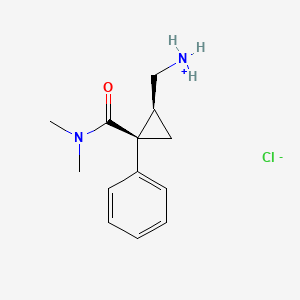
![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)
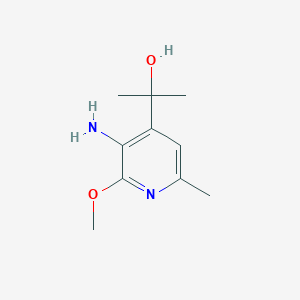
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
